
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. DCTA has been shown to have a range of interesting properties, including anti-inflammatory, antifungal, and anticancer effects. In
作用機序
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer. However, more research is needed to determine the full extent of its effects and potential side effects.
実験室実験の利点と制限
One advantage of 3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. In addition, it has been shown to have a range of interesting biological activities, making it a useful tool for studying various cellular processes. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on 3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to determine the full extent of its effects and potential side effects. In addition, more research is needed to explore its potential applications in other areas of scientific research, such as neuroscience and immunology.
合成法
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. Another method involves the reaction of 3,4-dichlorophenyl acryloyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have antifungal activity, making it a potential candidate for the development of new antifungal drugs. In addition, this compound has been studied for its anticancer effects, with promising results in preclinical studies.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-7-16-17-12(19-7)15-11(18)5-3-8-2-4-9(13)10(14)6-8/h2-6H,1H3,(H,15,17,18)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEURBXSARZDSMJ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

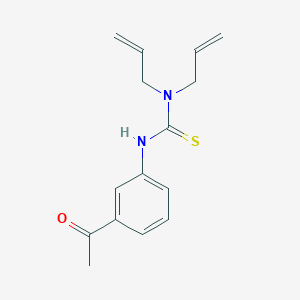
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)

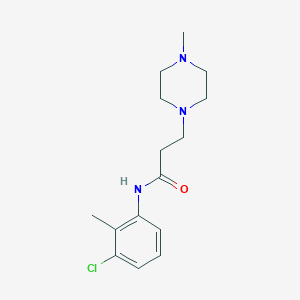
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
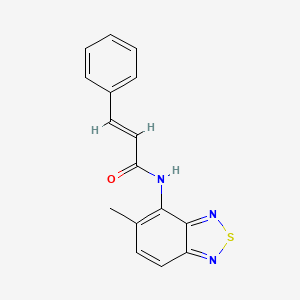

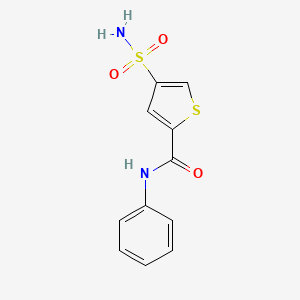
![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
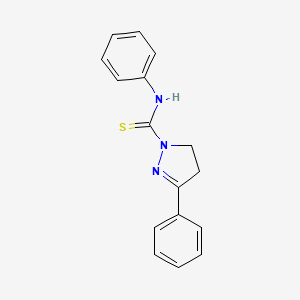
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)